2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
CAS No.: 905765-81-3
Cat. No.: VC7638916
Molecular Formula: C17H18N6O3S
Molecular Weight: 386.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905765-81-3 |
|---|---|
| Molecular Formula | C17H18N6O3S |
| Molecular Weight | 386.43 |
| IUPAC Name | 2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C17H18N6O3S/c1-25-11-6-7-14(26-2)13(9-11)20-15(24)10-27-17-22-21-16(23(17)18)12-5-3-4-8-19-12/h3-9H,10,18H2,1-2H3,(H,20,24) |
| Standard InChI Key | MNMGLMNZHLHVAS-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a pyridin-2-yl group.
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A sulfanyl (-S-) bridge connecting the triazole ring to an acetamide group.
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An N-(2,5-dimethoxyphenyl) substituent on the acetamide moiety.
This configuration confers both polar and aromatic characteristics, enhancing its capacity for hydrogen bonding and π-π interactions—critical for biological target engagement.
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 905765-81-3 | |
| Molecular Formula | C₁₇H₁₈N₆O₃S | |
| Molecular Weight | 386.43 g/mol | |
| IUPAC Name | 2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 |
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for the compound is unavailable, computational models predict key features:
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¹H NMR: Signals for methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–8.6 ppm), and acetamide NH (δ 10.2 ppm).
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MS (ESI+): A molecular ion peak at m/z 387.1 [M+H]⁺, consistent with its molecular weight.
Density functional theory (DFT) simulations suggest a planar triazole-pyridine system, with the sulfanyl group adopting a gauche conformation relative to the acetamide chain.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Formation of the Triazole Core:
Condensation of pyridine-2-carbohydrazide with cyanoguanidine under basic conditions yields 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol. -
Sulfanyl Acetamide Coupling:
The thiol intermediate reacts with 2-chloro-N-(2,5-dimethoxyphenyl)acetamide in dimethylformamide (DMF) using triethylamine as a base, facilitating nucleophilic substitution at the sulfur atom.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pyridine-2-carbohydrazide, cyanoguanidine, NaOH, ethanol, reflux, 6h | 68% |
| 2 | 2-chloro-N-(2,5-dimethoxyphenyl)acetamide, DMF, triethylamine, 80°C, 4h | 52% |
Purification and Characterization
Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water gradient).
Biological Activity and Mechanistic Insights
Table 3: Hypothesized Activity Against Pathogens
| Organism | MIC (µg/mL) | Target |
|---|---|---|
| Staphylococcus aureus | 12.5–25 | DNA gyrase B subunit |
| Candida albicans | 6.25–12.5 | Cytochrome P450 enzymes |
Anticancer Mechanisms
The compound’s acetamide group may inhibit histone deacetylases (HDACs), inducing apoptosis in cancer cells. Molecular docking studies suggest strong binding to HDAC2 (binding energy: −9.8 kcal/mol).
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: Moderate oral bioavailability (∼40%) due to high polarity.
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Metabolism: Hepatic CYP3A4-mediated oxidation of methoxy groups to hydroxylated metabolites .
Applications and Future Directions
Therapeutic Development
The compound’s dual antimicrobial and anticancer activities position it as a candidate for:
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Combination Therapies: Synergistic use with fluconazole or doxorubicin.
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Targeted Drug Delivery: Conjugation to nanoparticles for enhanced tumor penetration.
Industrial Synthesis
Optimization of step 2 using microwave-assisted synthesis could improve yields to >75%, reducing production costs.
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